molecular formula C7H9NO3S B1322965 3-(Hydroxymethyl)benzenesulfonamide CAS No. 220798-42-5

3-(Hydroxymethyl)benzenesulfonamide

Cat. No.: B1322965
CAS No.: 220798-42-5
M. Wt: 187.22 g/mol
InChI Key: VKZQCTHCVNLLCL-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol. This compound is known for its wide range of applications in scientific experiments and industrial processes.

Mechanism of Action

Target of Action

The primary target of 3-(Hydroxymethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are enzymes found in all lifeforms and play a vital role in many biochemical processes, including the maintenance of acid-base homeostasis . Overexpression of CA IX genes has been detected in many solid tumors .

Mode of Action

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

The compound affects the folic acid metabolism cycle by acting as a competitive inhibitor of p-aminobenzoic acid . This results in the inhibition of the synthesis of folic acid, which is essential for the further production of DNA in the bacteria .

Pharmacokinetics

Sulfonamides, in general, show >99% binding to plasma proteins . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of CA IX by this compound can lead to antiproliferative effects , particularly in the context of cancer . For instance, certain derivatives of benzenesulfonamide have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction, which is widely applied in the synthesis of organoboron reagents like this compound, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the conditions under which the SM coupling reaction occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with formaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is then cooled, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

3-(Hydroxymethyl)benzenesulfonamide has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Research into its potential therapeutic applications, including as a precursor for drug development, is ongoing.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    4-(Hydroxymethyl)benzenesulfonamide: Similar structure but with the hydroxymethyl group at a different position, leading to different reactivity and applications.

Uniqueness

3-(Hydroxymethyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-(hydroxymethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZQCTHCVNLLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630891
Record name 3-(Hydroxymethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220798-42-5
Record name 3-(Hydroxymethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-(aminosulfonyl)benzoate (520 mg, 2.4 mmol) in THF/EtOH (24 mL, 1:1), CaCl2 (533 mg, 4.8 mmol) and NaBH4 (363 mg, 9.6 mmol) were added in one portion respectively. The reaction mixture was stirred at room temperature for 6 hours, and then quenched with water. 1 M aqueous citric acid (8 mL) was added to the mixture and extracted with EtOAc (3×100 mL). The extracts were combined, washed with brine, and dried (Na2SO4). The solvent was evaporated to afford the product (307 mg, 68%) as a white solid. MS (ES+) m/z 210 [M+Na]+.
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
533 mg
Type
reactant
Reaction Step One
Name
Quantity
363 mg
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
24 mL
Type
solvent
Reaction Step One
Yield
68%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3-(Aminosulfonyl)benzoic acid (2.18 g) was stirred with ice-water cooling and under nitrogen while borane-THF complex (32.5 ml) was added dropwise over 15 min. After 2 h at 22° further borane-THF complex (16 ml) was added. After a further 2 h the mixture was cooled with ice-water and methanol (40 ml) was added dropwise. After 15 min 2M hydrochloric acid (90 ml) was added and the mixture was left to stand at 21° overnight. The solution was extracted 3 times with ethyl acetate and the organic layers were combined and washed twice with brine, dried (MgSO4) and concentrated. This solution was loaded onto a column of silica gel (200 g) and the column was run with ethyl acetate and then 10% methanol in ethyl acetate to give the title compound (1.595 g), LCMS RT=0.83 min.
Quantity
2.18 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 3-(aminosulfonyl)benzoic acid (Fluorochem) (150 mg, 0.746 mmol) in THF (1 mL) was added dropwise at 0° C. Borane-THF complex (3.73 mL, 3.73 mmol). The resulting solution was stirred 10 min at 0° C., and then at room temperature overnight. The reaction mixture was carefully quenched with 10 mL of water at 0° C. The reaction mixture was diluted with 30 mL of EtOAc and 20 ml of water. The aqueous layer was further extracted with 30 mL of EtOAc. The combined organic solutions were washed with brine (30 mL), dried over an hydrophobic frit and concentrated under reduced pressure. The residue was loaded in dichloromethane to a silica cartridge (20 g), and purified by chromatography on Flashmaster using a 0-100% ethyl acetate-dichloromethane over 40 min. The appropriate fractions were combined and evaporated in vacuo to give the title compound (86.4 mg, 62%) as a gum. LCMS (System A) RT=0.41 min, ES+ve m/z 188 (M+H)+.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
62%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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